[2-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride
Overview
Description
[2-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride: is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a pyridine ring and an amine group, making it a valuable intermediate in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride typically involves the reaction of 2-(2-pyridin-3-ylethyl)aniline with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: [2-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the pyridine ring or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [2-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating new compounds.
Biology: In biological research, this compound is studied for its potential therapeutic effects. It has been investigated for its role in modulating biological pathways and its potential as a drug candidate.
Medicine: In medicine, this compound is explored for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of [2-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Pyridine derivatives: Compounds such as 2-pyridylamine and 3-pyridylamine share structural similarities with [2-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride.
Phenylamine derivatives: Compounds like aniline and its derivatives also share similarities in their amine functional groups.
Uniqueness: This dual functionality makes it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
2-(2-pyridin-3-ylethyl)aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c14-13-6-2-1-5-12(13)8-7-11-4-3-9-15-10-11;;/h1-6,9-10H,7-8,14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHFAEXHOCIGJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CN=CC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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